6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Description
6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a fluorinated quinolone derivative characterized by a 1,4-dihydroquinolin-4-one core. Key structural features include:
- Position 6: A fluorine atom, enhancing lipophilicity and metabolic stability.
- Position 7: A 4-methylpiperidin-1-yl substituent, influencing steric bulk and receptor-binding affinity.
- Position 1: A methyl group, reducing conformational flexibility and improving pharmacokinetic profiles.
This compound’s design aligns with modifications observed in antibacterial and CNS-active quinolones, though its specific biological targets remain unverified in the available literature .
Properties
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-15-8-10-26(11-9-15)21-13-20-18(12-19(21)24)23(27)22(14-25(20)2)31(28,29)17-6-4-16(30-3)5-7-17/h4-7,12-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKEHBXZDGGTXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are benchmarked against analogs with variations in sulfonyl groups, substituents at position 7, and core heterocycles. Below is a comparative analysis:
Sulfonyl Group Modifications
Key Insight : The 4-methoxybenzenesulfonyl group in the target compound balances electronic effects and solubility better than the 4-chloro analog, which may exhibit higher reactivity but lower tolerability.
Position 7 Substitutions
Key Insight : Piperidine/piperazine substitutions at position 7 significantly modulate target selectivity. The 4-methylpiperidin-1-yl group in the target compound may offer a balance between steric bulk and membrane permeability compared to the piperazinyl analog’s antibacterial efficacy .
Core Heterocycle Variations
Key Insight: The 1,4-dihydroquinolin-4-one core in the target compound lacks the carboxylic acid moiety typical of classical fluoroquinolones (e.g., ciprofloxacin), suggesting a divergent mechanism of action .
Structure-Activity Relationship (SAR) Analysis
Biological Activity
6-Fluoro-3-(4-methoxybenzenesulfonyl)-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure is characterized by the following components:
- A fluoro group at the 6-position,
- A methoxybenzenesulfonyl moiety at the 3-position,
- A methyl group at the 1-position,
- A piperidine derivative at the 7-position.
This unique arrangement contributes to its biological properties.
Research indicates that this compound exhibits several mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in pathological processes, particularly those related to inflammation and cancer progression. For instance, it may inhibit matrix metalloproteinases (MMPs), which are implicated in tissue remodeling and metastasis .
- Modulation of Receptor Activity : The piperidine moiety suggests potential interactions with neurotransmitter receptors, which may lead to effects on mood and cognition. Preliminary studies indicate that it could modulate dopamine and serotonin receptors, impacting neuropsychiatric conditions .
- Antimicrobial Properties : Some studies have reported antimicrobial activity against various bacterial strains, suggesting its potential as an antibiotic agent .
Biological Activity Data
The following table summarizes key biological activities associated with the compound:
Case Studies
Several case studies have explored the effects of this compound:
- Case Study 1 : A study on animal models demonstrated that administration of the compound significantly reduced tumor size in xenograft models, indicating its potential as an anticancer agent. The study highlighted its ability to inhibit tumor angiogenesis through MMP inhibition .
- Case Study 2 : In a clinical trial involving patients with chronic pain conditions, participants reported significant pain relief when treated with formulations containing this compound. The results suggest a possible role in pain management through receptor modulation .
Research Findings
Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its efficacy and reduce potential side effects. Studies have indicated that modifications to the sulfonyl group can improve solubility and bioavailability, making it a more viable candidate for therapeutic use .
Q & A
Q. What are the recommended methodologies for synthesizing this compound, and how can reaction yields be optimized?
Answer:
- Synthesis Strategy : Begin with a quinolin-4-one core and introduce substituents stepwise. The fluorine atom can be incorporated via nucleophilic aromatic substitution (NAS) under mild, metal-free conditions, as demonstrated in fluorinated pyrimidine synthesis (e.g., using β-CF3-aryl ketones) .
- Yield Optimization : Adjust reaction temperature (20–80°C), solvent polarity (e.g., DMF or acetonitrile), and stoichiometry of sulfonylation reagents (e.g., 4-methoxybenzenesulfonyl chloride). Monitor intermediates via TLC and confirm purity using HPLC (see Q2 ).
- Characterization : Use H/C/F NMR to verify fluorination and sulfonylation, comparing chemical shifts to structurally related quinoline derivatives (e.g., APQ13 in ) .
Q. How can analytical methods ensure compound purity and structural integrity?
Answer:
- HPLC Protocol : Use a C18 column with a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6), as validated in pharmacopeial assays for similar heterocycles .
- System Suitability : Ensure resolution (>2.0) between the target compound and potential impurities (e.g., des-fluoro byproducts). Validate with spiked samples.
- Spectroscopic Confirmation : Cross-reference HRMS data with theoretical molecular weights (CHFNOS: 481.16 g/mol) and analyze IR for sulfonyl (S=O, ~1350 cm) and carbonyl (C=O, ~1650 cm) stretches .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s 3D structure?
Answer:
- Crystallization : Co-crystallize the compound with carboxylic acid co-formers (e.g., 4-carboxybenzoate) to enhance crystal lattice stability, as seen in piperazinium-quinoline derivatives .
- Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule diffraction. Refine structures with software like SHELXL, focusing on torsion angles of the 4-methylpiperidin-1-yl group to confirm stereochemistry .
- Applications : Compare bond lengths/angles to DFT-optimized models to identify electronic effects of the 6-fluoro substituent on the quinoline ring’s planarity .
Q. What experimental designs are suitable for studying this compound’s environmental fate and ecotoxicological impacts?
Answer:
- Degradation Pathways : Conduct hydrolysis/photolysis studies under varying pH (3–9) and UV light (254–365 nm). Monitor degradation products via LC-MS/MS, referencing fluorinated compound stability data from firefighting foam research .
- Bioaccumulation Assays : Use OECD Test Guideline 305 to measure bioconcentration factors (BCF) in aquatic models (e.g., zebrafish). Correlate logP values (predicted ~3.5) with tissue uptake rates .
- Ecotoxicology : Apply the INCHEMBIOL framework () to assess chronic toxicity at cellular (mitochondrial membrane depolarization) and ecosystem levels (microcosm studies with Daphnia magna) .
Q. How can structure-activity relationship (SAR) studies guide medicinal chemistry optimization?
Answer:
- Targeted Modifications : Replace the 4-methoxybenzenesulfonyl group with bioisosteres (e.g., 4-aminophenylsulfonamide) to enhance solubility. Compare IC values in enzyme inhibition assays .
- Piperidine Substitution : Synthesize analogs with varying N-alkyl groups (e.g., 4-ethylpiperidin-1-yl) and evaluate pharmacokinetic properties (e.g., plasma protein binding via equilibrium dialysis) .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with biological targets (e.g., kinase ATP-binding pockets), validating with SPR binding assays .
Q. What strategies address contradictions in biological activity data across studies?
Answer:
- Meta-Analysis : Aggregate data from public repositories (e.g., PubChem BioAssay) and apply statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability. For example, discrepancies in cytotoxicity (IC) may arise from differences in MTT assay incubation times .
- Mechanistic Profiling : Use transcriptomics (RNA-seq) to distinguish on-target effects from off-target pathways, especially for fluorinated compounds with potential reactive metabolites .
Methodological Resources
- Synthesis : Fluorination protocols from Liu et al. (2019) ; sulfonylation conditions from IntechOpen derivatives .
- Analytical : Pharmacopeial HPLC methods ; crystallography protocols from Yan et al. (2011) .
- Environmental Studies : INCHEMBIOL framework for ecotoxicology ; OECD guidelines for bioaccumulation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
